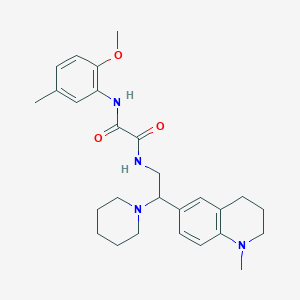

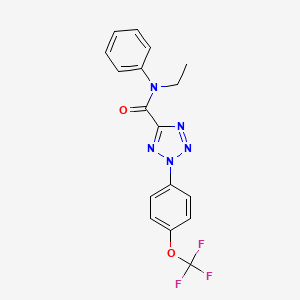

![molecular formula C9H15Br B2605453 6-Bromo-2,2-dimethylspiro[3.3]heptane CAS No. 2378501-10-9](/img/structure/B2605453.png)

6-Bromo-2,2-dimethylspiro[3.3]heptane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

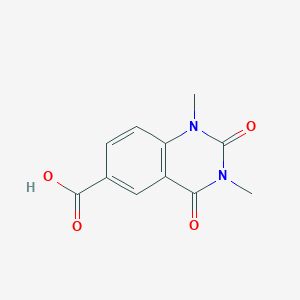

6-Bromo-2,2-dimethylspiro[3.3]heptane is a chemical compound with the CAS Number: 2378501-10-9 . It has a molecular weight of 203.12 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation:CC1(CC2(C1)CC(C2)Br)C .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Novel Terpenoid Insect Repellent : A study highlighted the isolation of a nitrogen-containing terpene, resembling 6-Bromo-2,2-dimethylspiro[3.3]heptane, from the defensive secretion of the millipede Polyzonium rosalbum. This compound acts as a repellent to natural enemies of the millipede, such as ants, and serves as a topical irritant to insects (Smolanoff et al., 1975).

Silicon and Germanium Spiro Compounds : Research into the synthesis of four-membered spiro compounds involving silicon and germanium has been conducted. The study reports on the reaction of 1,3-di-Grignard reagent with silicon or germanium tetrachloride yielding tetramethyl metallaspiro[3.3]heptanes, demonstrating the versatility of spiro compounds in organometallic chemistry (Heisteeg et al., 1986).

Dehydrobromination Studies : A study focused on the preparation of apoverbenone through the dehydrobromination of a sterically hindered bromo-ketone, illustrating the synthetic utility of bromo-substituted spiro compounds in organic synthesis (Grimshaw et al., 1972).

Applications in Drug Discovery and Material Science

Spirocyclic Amino Acids Synthesis : Synthesis of novel angular spirocyclic azetidines, including gem-difluoro and gem-dimethyl variants, showcases the potential of spiro[3.3]heptane derivatives in drug discovery. These compounds serve as building blocks for the synthesis of library members or individual compounds on a preparative scale, highlighting their importance in medicinal chemistry (Guerot et al., 2011).

Laser-powered Pyrolysis : The study on laser-powered homogeneous pyrolysis of 4-silaspiro[3,3]heptane, resulting in the formation of 2-silaallene and its polymer, demonstrates the chemical transformation capabilities of spiro compounds under specific conditions. This research provides insight into the use of spiro compounds in materials science (Urbanova et al., 1996).

Safety and Hazards

Propiedades

IUPAC Name |

6-bromo-2,2-dimethylspiro[3.3]heptane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15Br/c1-8(2)5-9(6-8)3-7(10)4-9/h7H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTEDHSOBBKIGPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2(C1)CC(C2)Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

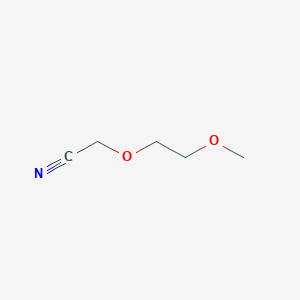

![N-[2-(2,2-diethoxyethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2605376.png)

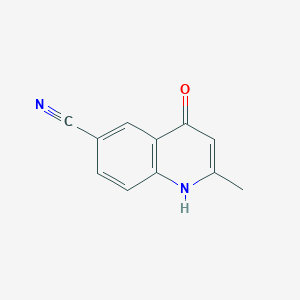

![4-((4-chlorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2605386.png)

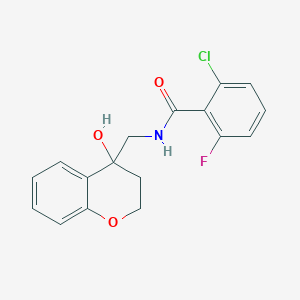

![7-(4-chlorobenzyl)-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2605388.png)

![2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2605390.png)